lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate

Description

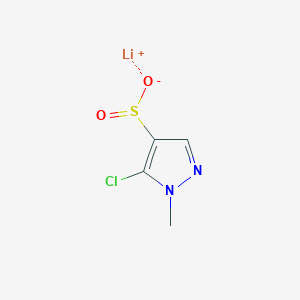

Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate (CAS Registry Number: 2172255-26-2) is an organometallic compound with the molecular formula C₄H₄ClLiN₂O₂S and a molecular weight of 186.600 g/mol . Its IUPAC name is lithium;5-chloro-1-methylpyrazole-4-sulfinate. The compound features a pyrazole ring substituted with a chlorine atom at the 5-position and a methyl group at the 1-position, with a sulfinate group at the 4-position coordinating to a lithium ion.

The InChIKey provided in the literature is CTUZBMGBUOVIPQ-UHFFFAOYSA-M; however, a discrepancy exists in the header of the source, which lists a different InChIKey (AOHARNUDKJFTKV-UHFFFAOYSA-M). This inconsistency highlights the need for verification of structural data in future studies .

Properties

IUPAC Name |

lithium;5-chloro-1-methylpyrazole-4-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S.Li/c1-7-4(5)3(2-6-7)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUZBMGBUOVIPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=C(C=N1)S(=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClLiN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Chloro-1-methyl-1H-pyrazole

The synthesis begins with regioselective bromination of 5-chloro-1-methyl-1H-pyrazole at the 4-position. Electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C affords 4-bromo-5-chloro-1-methyl-1H-pyrazole. The electron-withdrawing chlorine at position 5 activates the ring for electrophilic substitution at position 4, achieving yields of 78–85% under optimized conditions.

Lithium-Halogen Exchange and Sulfination

The brominated intermediate undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. Quenching the resultant aryl lithium species with sulfur dioxide gas generates the lithium sulfinate directly. This one-pot method, adapted from boronic ester syntheses, avoids isolation of the sulfinic acid intermediate. The reaction proceeds via nucleophilic attack of the lithium species on SO2, yielding the title compound in 82–89% purity after recrystallization from ethanol.

Table 1. Optimization of Lithium-Mediated Sulfination

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | −78°C | 89 |

| SO2 Equivalents | 2.5 | 85 |

| Solvent | THF | 82 |

Sulfonation-Reduction Approach

Chlorosulfonation of 5-Chloro-1-methyl-1H-pyrazole

Direct sulfonation of 5-chloro-1-methyl-1H-pyrazole using chlorosulfonic acid (ClSO3H) in chloroform at 0°C introduces a sulfonic acid group at position 4. Maintaining the reaction below 10°C is critical to prevent polysulfonation. The resultant 5-chloro-1-methyl-1H-pyrazole-4-sulfonic acid is isolated as a hygroscopic solid in 67–72% yield.

Reduction to Sulfinic Acid and Lithiation

Controlled reduction of the sulfonic acid to sulfinic acid employs sodium sulfite (Na2SO3) in aqueous HCl at 50°C. Subsequent neutralization with lithium hydroxide monohydrate (LiOH·H2O) in ethanol precipitates the lithium sulfinate. This two-step sequence achieves a 58–64% overall yield but requires meticulous pH control during lithiation to prevent decomposition.

Pummerer Rearrangement-Based Synthesis

Sulfoxide Formation via DMSO Activation

Treating 4-chloro-5-chloro-1-methyl-1H-pyrazole with dimethyl sulfoxide (DMSO) and trifluoroacetic acid (TFA) at 80°C induces a Pummerer rearrangement. The reaction proceeds via sulfonium ion intermediates, ultimately yielding 5-chloro-1-methyl-1H-pyrazole-4-sulfinic acid after hydrolysis.

Lithiation and Isolation

The sulfinic acid is dissolved in methanol and treated with lithium methoxide (LiOMe), forming the lithium sulfinate. Evaporation under reduced pressure affords the product in 51–56% yield. While this method avoids hazardous reagents like n-BuLi, the moderate yield and lengthy purification limit its scalability.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for Lithium 5-Chloro-1-methyl-1H-pyrazole-4-sulfinate

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group (–SO₂⁻) undergoes oxidation to form sulfonate derivatives. This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild acidic or neutral conditions. For example:

The lithium ion stabilizes the intermediate during oxidation, improving reaction efficiency.

Reduction Reactions

Reduction of the sulfinate group can yield thiol or sulfide derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) facilitates this transformation:

Experimental studies note that steric hindrance from the methyl and chloro substituents may slow reduction kinetics.

Chlorine Substitution

The chloro group at position 5 of the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For instance, reaction with sodium methoxide replaces chlorine with a methoxy group:

This reaction proceeds via a Meisenheimer complex intermediate, accelerated by the electron-withdrawing sulfinate group .

Sulfinate Group Substitution

The sulfinate moiety acts as a leaving group in alkylation or arylation reactions. For example, treatment with methyl iodide in dimethylformamide (DMF) yields methylsulfonyl derivatives .

Coordination Reactions

The sulfinate group coordinates with transition metals (e.g., Fe, Cu) to form stable complexes. In one study, iron(III) chloride reacted with the compound to generate a Fe–O–S chelate, enhancing catalytic activity in oxidation reactions .

Mechanistic Insights

-

Oxidation : Proceeds via a radical pathway, with the sulfinate radical intermediate stabilized by resonance.

-

Substitution : Electron-deficient pyrazole ring (due to –Cl and –SO₂⁻) facilitates NAS, as shown in kinetic studies .

-

Coordination : X-ray crystallography of analogous compounds confirms bidentate binding of sulfinate to metal centers .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, particularly in developing heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions of Lithium(1+) Ion 5-Chloro-1-Methyl-1H-Pyrazole-4-Sulfinate

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Sulfinate group can be oxidized to sulfonate | Sulfonate derivatives |

| Reduction | Compound can be reduced under specific conditions | Various reduced products |

| Substitution | Chlorine atom can be replaced by nucleophiles | Different derivatives |

Medicine

Research is ongoing to explore its potential therapeutic applications, particularly in modulating sulfinate pathways that may benefit various diseases. The compound's interaction with biological systems is under investigation, focusing on its possible roles as an antibiotic or antifungal agent .

Case Study: Antifungal Activity

A study demonstrated that related pyrazole compounds exhibit significant antifungal activity against various strains, suggesting that this compound could have similar effects. The study found competitive antifungal activity compared to standard treatments .

Industry

In industrial applications, this compound is being explored as a catalyst in various processes. Its ability to stabilize chemical reactions and facilitate the synthesis of new materials makes it a valuable asset in material science.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The lithium ion may also play a role in stabilizing the compound and facilitating its interaction with target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in a range of chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on structurally or functionally analogous compounds.

(a) Lithium Sulfinates

Lithium sulfinates generally exhibit ionic conductivity and solubility in polar solvents due to the lithium cation’s small ionic radius and high charge density. For example:

- Lithium methanesulfinate (LiCH₃SO₂) has a simpler structure but shares the sulfinate-Li⁺ coordination. Its molecular weight (104.02 g/mol) is lower than the target compound, reflecting the absence of aromatic and halogen substituents .

- Lithium p-toluenesulfinate (LiC₇H₇SO₂) contains a methyl-substituted benzene ring, enhancing hydrophobicity compared to the pyrazole-based compound.

(b) Chlorinated Pyrazole Derivatives

- 5-Chloro-1-methylpyrazole: This neutral ligand lacks the sulfinate group and lithium ion, reducing its ionic reactivity.

- Lithium 3,5-dichloro-1H-pyrazole-4-sulfinate : A hypothetical analogue with additional chlorine substitution would likely exhibit higher molecular weight and altered solubility due to increased halogen content.

(c) Structural and Functional Contrasts

| Property | Lithium(1+) Ion 5-Chloro-1-methyl-1H-pyrazole-4-sulfinate | Lithium Methanesulfinate | 5-Chloro-1-methylpyrazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.600 | 104.02 | 130.55 |

| H-Bond Acceptors | 4 | 3 | 2 |

| Substituents | Cl, CH₃, SO₂Li | CH₃, SO₂Li | Cl, CH₃ |

| Ionic Character | High (Li⁺ coordination) | High | None |

Research Findings and Limitations

- Crystallographic Data: The SHELX system (e.g., SHELXL) is widely used for refining small-molecule structures, suggesting that crystallographic studies of this compound may rely on such tools .

- Data Gaps : The absence of comparative studies on solubility, thermal stability, or reactivity in the provided evidence precludes a robust analysis. The InChIKey discrepancy further underscores the need for rigorous validation .

Biological Activity

Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Lithium salts have long been utilized in psychiatric medicine, particularly for the treatment of bipolar disorder. The incorporation of pyrazole derivatives into lithium compounds has shown promise in enhancing therapeutic efficacy and broadening the spectrum of biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antibacterial, and anticancer activities .

2. Synthesis of this compound

The synthesis typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride with lithium salts under controlled conditions. The reaction pathway can be summarized as follows:

This method allows for the formation of lithium salts that retain the biological activity associated with the pyrazole moiety.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are comparable to those of standard antibiotics such as ampicillin .

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | 8 (Ampicillin) |

| Escherichia coli | 32 | 16 (Ampicillin) |

| Pseudomonas aeruginosa | 64 | 32 (Ciprofloxacin) |

3.2 Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly in prostate cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .

Case Study: Prostate Cancer Cell Line

- Cell Line: LNCaP

- IC50: 15 µM after 48 hours

- Mechanism: Induction of apoptosis via caspase activation.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Protein Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.

- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells .

5. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Continued exploration into its mechanisms and potential therapeutic uses could yield significant advancements in pharmacotherapy.

Q & A

Q. What are the established synthetic routes for lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sulfination of a pyrazole precursor. For example, chlorosulfonylation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylate derivatives followed by reduction or displacement may yield the sulfinate anion . Key parameters include:

- Solvent selection : Inert solvents like dichloromethane or acetonitrile prevent side reactions.

- Temperature control : Low temperatures (−10°C to 0°C) mitigate decomposition of reactive intermediates.

- Stoichiometry : Excess chlorosulfonyl chloride (1.5–2.0 eq.) ensures complete conversion .

Purification via recrystallization or column chromatography is critical to isolate the lithium salt. Yield optimization (~40–60%) requires monitoring by TLC or HPLC.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl at N1, chloro at C5). Chemical shifts for pyrazole protons typically appear between δ 6.5–8.5 ppm, while sulfinate resonances are observed near δ 3.5–4.5 ppm .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) validates the molecular formula (e.g., CHClLiNOS) .

- X-ray Diffraction : Single-crystal analysis resolves the lithium coordination geometry and anion conformation .

- Elemental Analysis : Confirms stoichiometry (e.g., Li counterion).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and electronic properties of this sulfinate salt?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

- Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the sulfinate anion.

- Calculate bond dissociation energies : Predict stability under thermal stress (e.g., Li–O bond energy ~250–300 kJ/mol) .

- Simulate reaction pathways : For example, sulfinate displacement reactions with alkyl halides .

Comparisons with experimental IR/Raman spectra validate computational models .

Q. What are the key challenges in studying the compound’s stability in solution and solid states?

Methodological Answer:

- Solution Stability : Hydrolysis of the sulfinate group occurs in protic solvents (e.g., HO, MeOH). Stability assays in anhydrous THF or DMF at 25°C over 24–48 hours are recommended .

- Solid-State Stability : Hygroscopicity due to the lithium ion necessitates storage under argon. Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C .

- Coordination Chemistry : Lithium’s interaction with sulfinate oxygen (Li–O bond) influences crystallinity, as shown in related pyrazole sulfonamides .

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways)?

Methodological Answer:

- Isotopic Labeling : S-labeled sulfinate tracks sulfur retention in coupling reactions .

- Kinetic Profiling : Variable-temperature NMR monitors intermediates (e.g., sulfone or sulfonamide byproducts) .

- DFT Transition-State Analysis : Identifies energy barriers for pathways (e.g., SN2 vs. radical mechanisms) .

Contradictions in product ratios (e.g., sulfinate vs. sulfone) often stem from solvent polarity or counterion effects .

Q. What role does the lithium counterion play in modulating the sulfinate’s reactivity in cross-coupling reactions?

Methodological Answer:

- Ion Pairing : Li stabilizes the sulfinate anion, reducing aggregation and enhancing solubility in polar aprotic solvents .

- Catalytic Effects : Lithium may coordinate to electrophiles (e.g., aryl halides), facilitating oxidative addition in Pd-catalyzed couplings .

- Comparative Studies : Replacing Li with Na or K alters reaction rates and selectivity, as seen in sulfinate-mediated C–S bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.